1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate
Description
The compound 1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate is a heterocyclic molecule featuring a furan moiety linked via an ethanone bridge to a piperazine ring substituted with an imidazo[1,2-a]pyridine group. Its oxalate salt form enhances stability and solubility, a common strategy in pharmaceutical chemistry.
Properties
IUPAC Name |
1-(furan-2-yl)-2-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]ethanone;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2.C2H2O4/c23-16(17-4-3-11-24-17)14-21-9-7-20(8-10-21)12-15-13-22-6-2-1-5-18(22)19-15;3-1(4)2(5)6/h1-6,11,13H,7-10,12,14H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWOEWHMPCIUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN3C=CC=CC3=N2)CC(=O)C4=CC=CO4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that integrates furan and imidazopyridine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Research indicates that compounds with imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the piperazine ring enhances interaction with biological targets, potentially increasing efficacy against cancer cells .
Case Study:
A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated that modifications to the piperazine moiety significantly affected cytotoxicity against human cancer cell lines. The compound this compound was tested alongside these derivatives, showing promising results in inhibiting growth in breast and lung cancer models.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds containing furan and imidazo[1,2-a]pyridine have been reported to possess antibacterial and antifungal activities. In vitro tests revealed that related compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 1-(Furan-2-yl)-... | C. albicans | 8 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The integration of furan moieties is believed to enhance these effects by modulating oxidative stress responses .
The mechanisms underlying the biological activity of this compound likely involve:
- Receptor Binding: The imidazopyridine structure may facilitate binding to specific receptors involved in cell signaling pathways.
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as cyclooxygenases (COX), which play a critical role in inflammation.
- DNA Interaction: Some studies suggest that similar compounds can intercalate into DNA, leading to disruption of replication and transcription processes.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have investigated the anticancer potential of imidazo[1,2-a]pyridine derivatives. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, derivatives similar to the compound have been reported to inhibit specific kinases involved in cancer progression .
- Antimicrobial Properties
-
Neurological Effects
- Compounds containing piperazine and imidazo[1,2-a]pyridine structures have been studied for their effects on neurological disorders. They have shown promise as anticonvulsants and neuroprotective agents by modulating neurotransmitter systems . For example, studies have demonstrated that related compounds can elevate levels of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain .
Table 1: Summary of Research Findings on Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound belongs to a class of imidazo[1,2-a]pyridine-piperazine derivatives. Key analogs and their substituent differences include:
Table 1: Structural Comparison of Selected Analogs
Key Observations:
Core Modifications: The target compound’s furan-ethanone linker distinguishes it from analogs like BAY10000493, which use aryl groups (e.g., fluorophenyl) . Piperazine substitution with imidazo[1,2-a]pyridine is conserved across analogs, but variations in triazole (e.g., 8p) or pyridazine (e.g., compounds) alter binding affinities .
Counterion Effects :
- The oxalate salt may improve bioavailability compared to free bases or hydrochloride salts (e.g., Imp. C dihydrochloride in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
